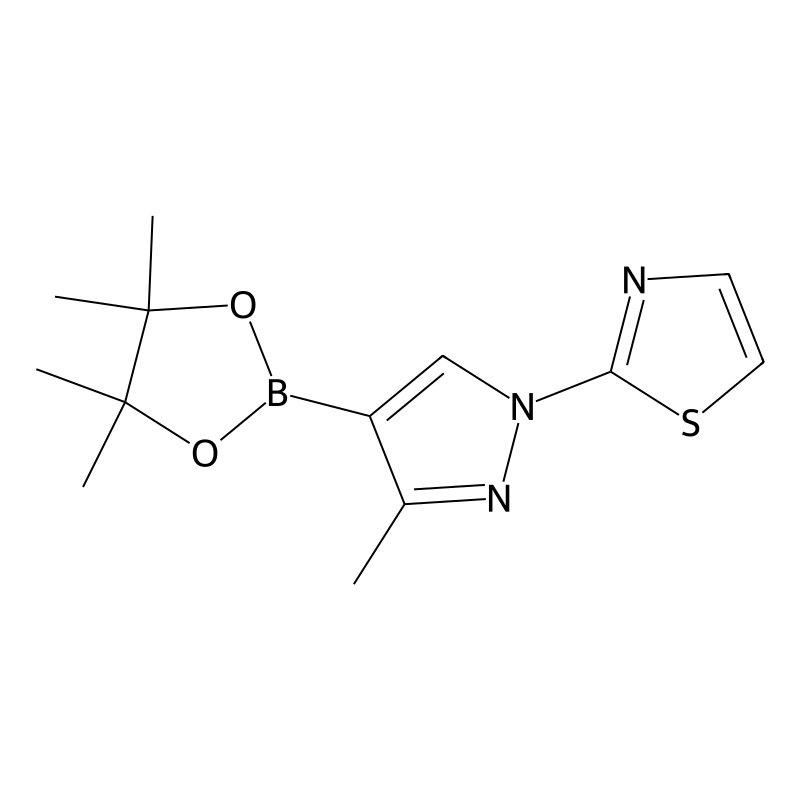

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis and Medicinal Chemistry

-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester is a heterocyclic compound containing a pyrazole and a thiazole ring system. Due to the presence of the boronic acid pinacol ester group, this molecule is particularly valuable in organic synthesis and medicinal chemistry applications. The boronic acid moiety allows for versatile coupling reactions with various coupling partners, facilitating the construction of complex molecules.

This compound has been utilized as a building block in the synthesis of diverse heterocyclic scaffolds with potential biological activities. For instance, research has explored its application in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which are a class of compounds exhibiting promising antitumor properties [].

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester is a heterocyclic compound characterized by the presence of both pyrazole and thiazole ring systems. Its molecular formula is with a molar mass of approximately 291.18 g/mol. The compound features a boronic acid moiety, which is significant in various

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a reagent to form carbon-carbon bonds. The boronic acid pinacol ester facilitates the coupling of aryl and vinyl halides with phenols or other nucleophiles. Additionally, it can participate in transesterification reactions, which involve the exchange of alkoxy groups between esters .

While specific biological activities of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester are not extensively documented, compounds containing thiazole and pyrazole rings have been associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of this compound suggest potential interactions with biological targets, although further studies are necessary to elucidate its specific effects .

The synthesis of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Thiazole Integration: The thiazole moiety can be introduced via cyclization reactions involving thioamide precursors.

- Boronic Acid Esterification: The final step involves the reaction of the synthesized pyrazole-thiazole compound with pinacol and a boronic acid derivative to yield the desired ester.

These methods highlight the compound's versatility in synthetic organic chemistry .

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester finds applications in:

- Organic Synthesis: As a building block in the construction of complex molecules.

- Medicinal Chemistry: Potential lead compound for developing new pharmaceuticals due to its unique structure.

- Material Science: In the development of functional materials through cross-coupling reactions .

Interaction studies involving this compound could focus on its reactivity with various electrophiles or nucleophiles in synthetic pathways. Additionally, exploring its interactions with biological macromolecules could provide insights into its potential therapeutic applications. Preliminary studies may include assessing binding affinities and biological efficacy against specific targets .

Several compounds share structural similarities with 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Lacks thiazole ring; simpler structure | |

| 4-Borono-1H-pyrazole | Contains only pyrazole; used in similar reactions | |

| 5-(Thiazol-2-YL)-1H-pyrazole | No boronic acid functionality; different reactivity |

The uniqueness of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester lies in its dual heterocyclic structure, which enhances its reactivity and potential biological activity compared to simpler analogs .

Table 2.1: Optimized Reaction Conditions for Miyaura Borylation of Heterocyclic Halides

| Parameter | Optimal Condition | Yield Range (%) | Reference |

|---|---|---|---|

| Catalyst | Palladium(diphenylphosphinoferrocene)dichloride | 60-98 | [6] |

| Temperature | 80-120°C | 85-95 | [6] |

| Solvent | 1,4-Dioxane or Dimethyl sulfoxide | 70-90 | [6] |

| Base | Potassium acetate | 80-95 | [6] |

| Reaction Time | 12-24 hours | 75-92 | [10] |

The synthesis of 4-iodopyrazole intermediates represents a crucial step in accessing the target boronic ester [5]. The iodination of pyrazole derivatives can be achieved through treatment with iodine and hydrogen peroxide in ethanol, providing the necessary halogenated precursor for subsequent borylation [5]. The molar ratio of pyrazole to iodine to hydrogen peroxide of 1:0.5-0.6:1.0-1.2 provides optimal conversion to the 4-iodopyrazole intermediate [5].

Protective Group Strategies in Pyrazole Functionalization (Boc Chemistry)

The implementation of protective group strategies in pyrazole functionalization represents a critical aspect of boronic ester synthesis, particularly when utilizing tert-butoxycarbonyl (Boc) chemistry [11]. The Boc protection of pyrazole nitrogen atoms enables selective functionalization at specific positions while preventing unwanted side reactions [15]. Di-tert-butyl dicarbonate serves as the primary reagent for Boc protection, often employed in conjunction with catalysts such as polyethylene glycol-400, dimethylaminopyridine, or diisopropylethylamine [11].

The Boc protection reaction typically proceeds under mild conditions, with the pyrazole substrate being treated with di-tert-butyl dicarbonate in the presence of a suitable catalyst [15]. Polyethylene glycol-400 has emerged as an environmentally friendly reaction medium for this transformation, providing excellent yields while minimizing the use of harsh solvents [11]. The reaction can be performed at room temperature with reaction times ranging from 2 to 24 hours, depending on the specific substrate and catalyst employed [11].

Selective deprotection of Boc-protected pyrazoles can be achieved using sodium borohydride in ethanol at room temperature [12]. This method demonstrates high selectivity for imidazole, benzimidazole, and pyrazole derivatives, while leaving primary Boc-protected amines and other aromatic heterocycles such as pyrrole and indole completely intact [12]. The deprotection yields range from 75 to 98 percent, demonstrating the efficiency and reliability of this methodology [12].

Table 2.2: Boc Protection Conditions for Pyrazole Derivatives

| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Polyethylene glycol-400 | Solvent-free | Room temperature | 4-6 hours | 95 | [11] |

| Dimethylaminopyridine | Dichloromethane | Room temperature | 12 hours | 88-92 | [11] |

| Diisopropylethylamine | Tetrahydrofuran | Room temperature | 24 hours | 85-90 | [11] |

The thermal isomerization of tetrahydropyranyl-protected pyrazoles provides an alternative green approach to pyrazole derivatization [17]. This solvent-free and catalyst-free protection method offers quantitative yields and represents an environmentally sustainable alternative to traditional acid-catalyzed protecting group methodologies [17]. The thermal isomerization from 5-alkyl-1-(tetrahydropyran-2-yl) to 3-alkyl-1-(tetrahydropyran-2-yl) isomers occurs at elevated temperatures and provides access to diverse functionalized pyrazoles [17].

| Boronic Ester Type | Relative Rate (vs boronic acid) | Mechanism | Key Features |

|---|---|---|---|

| Pinacol ester | ~0.2x (slower) | Sigmoidal kinetics, requires pre-activation | Steric hindrance limits Pd-O-B formation |

| Catechol ester | 4.3x faster | Direct transmetalation via 8-B-4 complex | Electron deficiency accelerates migration |

| Glycol ester | 23x faster | Direct transmetalation, fastest rate | Optimal balance of electronic effects |

| Neopentyl ester | ~0.3x (slower) | Similar to pinacol, hindered formation | Steric accessibility issues |

| Dimethyl ester | 21x faster | Direct transmetalation, high rate enhancement | Electronic activation without steric constraint |

For 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester, the pinacol moiety creates unique challenges in the transmetalation process. The bulky tetramethyl dioxaborolane structure exhibits sigmoidal kinetic profiles rather than first-order decay, indicating that reaction products influence the rate of transmetalation [3]. This behavior suggests that following transmetalation, the boronic acid byproduct breaks the palladium-hydroxo dimer bonds, creating new complexes that provide alternative pathways for ester binding [3].

The pretransmetalation intermediates containing crucial Palladium-Oxygen-Boron linkages have been successfully characterized using low-temperature rapid injection nuclear magnetic resonance spectroscopy [5]. These studies reveal two distinct intermediate types: tricoordinate (6-B-3) boronic acid complexes and tetracoordinate (8-B-4) boronate complexes, both capable of undergoing transmetalation [5] [6].

The electronic properties of the thiazole-pyrazole system significantly influence the transmetalation pathway. The π-deficient nature of both heterocycles enhances the nucleophilic character of the ipso carbon bound to boron, facilitating the transfer of the organic fragment from boron to palladium [4]. Computational studies indicate that the ease of rehybridization of the boron atom is affected by the steric accessibility, electrophilicity, and angular distortion introduced by the heterocyclic substituents [3].

Ligand Effects on Catalytic Efficiency in C-C Bond Formation

The selection of appropriate ligands for Suzuki-Miyaura coupling with heterocyclic boronic esters requires careful consideration of both electronic and steric factors. Recent mechanistic studies have demonstrated that optimal catalytic performance demands a balance between monophosphine and bisphosphine coordination environments [7].

Table 2: Ligand Effects on Catalytic Efficiency in C-C Bond Formation

| Ligand Type | Optimal Substrates | Catalytic Efficiency (TOF range) | Mechanism Advantage |

|---|---|---|---|

| Monophosphine (CyTyrannoPhos) | Electronically deactivated, sterically hindered | High for challenging substrates | Forms reactive P₁Ni intermediates |

| Bisphosphine (dcypf) | Base-sensitive, poison-prone substrates | Moderate but consistent | Chelated P₂Ni prevents poisoning |

| Bulky monophosphine (P(tBu)₃) | Challenging aryl chlorides | Very high for activated substrates | Promotes oxidative addition |

| Electron-rich phosphine (PPh₃) | Standard coupling conditions | Standard (10³-10⁴ h⁻¹) | General purpose, balanced reactivity |

| NHC ligands | Broad substrate scope | Exceptionally high (10⁸ h⁻¹) | Stabilizes multiple oxidation states |

| Bowl-shaped phosphines | Unactivated aryl chlorides | Enhanced for difficult couplings | Steric environment enhances selectivity |

For 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester, the presence of multiple nitrogen atoms creates potential catalyst poisoning sites. Monoligated (P₁Ni) species are essential for enabling challenging oxidative addition and transmetalation steps, while bisligated (P₂Ni) species help prevent off-cycle reactivity and catalyst poisoning [7].

The steric bulk of phosphine ligands plays a critical role in determining the ligation state equilibrium. Monophosphines with buried volume percentages approaching but not exceeding approximately thirty-two percent provide optimal performance by facilitating ligand dissociation when necessary while maintaining sufficient protection against deactivation [7].

Bowl-shaped phosphine ligands have demonstrated exceptional effectiveness for coupling reactions involving heterocyclic substrates, where the depth of the bowl structure significantly affects catalytic activity [8]. These ligands create unique steric environments that enhance selectivity while promoting efficient carbon-carbon bond formation with unactivated electrophiles [8].

The electron-donating properties of phosphine ligands influence the electron density at palladium, affecting both the rate of oxidative addition and the stability of intermediates. For heterocyclic boronic esters, moderately electron-rich phosphines typically provide the best balance between reactivity and stability [9].

Computational Modeling of Transition States in Coupling Reactions

Advanced computational methods have revolutionized our understanding of transition states in Suzuki-Miyaura coupling reactions. Density Functional Theory (DFT) calculations using various functionals provide detailed insights into reaction mechanisms, energy barriers, and ligand effects [10] [11].

Table 3: Computational Modeling Approaches for Transition States

| Computational Method | Transition State Accuracy | Computational Cost | Key Applications |

|---|---|---|---|

| DFT B3LYP | Good for main group chemistry | Moderate | Energy barriers, reaction pathways |

| M06-2X functional | Excellent for transition metals | Moderate-High | Transition metal catalysis |

| DLPNO-CCSD(T) | Benchmark accuracy | Very High | High-accuracy benchmarking |

| GFN2-xTB//B97-3c | Fast screening with good accuracy | Low | High-throughput screening |

| Machine Learning (ML) | 70-87% within ±4 kcal/mol | Very Low (after training) | Rapid ligand prediction |

| Single-molecule detection | Real-time experimental validation | N/A (experimental) | Mechanism validation |

Recent computational investigations have established that the transmetalation step is typically rate-determining in Suzuki-Miyaura coupling reactions [12]. For heterocyclic boronic esters, the transition state calculations reveal that the base first attacks the organoboronic acid rather than the palladium complex, supporting the boronate-first mechanism [10] [11].

Machine learning approaches have emerged as powerful tools for predicting optimal ligands for specific substrates. These methods achieve 70-87% accuracy within ±4 kcal/mol of calculated transition state energies, enabling rapid screening of vast ligand libraries without expensive transition state calculations [13] [14].

The application of single-molecule detection techniques has provided unprecedented insights into catalytic mechanisms. These methods enable real-time monitoring of individual catalytic events, revealing that transmetalation proceeds through an anion-exchange-first mechanism and confirming computational predictions [12].

Optimal transport algorithms represent the latest advancement in transition state modeling, generating highly accurate transition state structures with median structural root mean square deviations of 0.053 Å and median barrier height errors of 1.06 kcal/mol in remarkably short computational times [15].

For 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester, computational modeling reveals that the π-electron deficiency of both heterocyclic rings enhances the electrophilic character of the carbon-boron bond, facilitating transmetalation. The steric environment created by the methyl substituent and the thiazole ring influences the geometry of pretransmetalation intermediates [16].

Comparative Reactivity with Aryl vs Heteroaryl Partners

The coupling of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester with various electrophilic partners reveals distinct reactivity patterns that reflect the electronic and steric properties of both coupling components. Heteroaryl partners present unique challenges compared to conventional aryl systems due to the presence of nitrogen-containing heterocycles [17] [18].

Table 4: Comparative Reactivity with Aryl vs Heteroaryl Partners

| Partner Type | Relative Reactivity | Typical Conditions | Special Considerations |

|---|---|---|---|

| Aryl bromides | High (standard) | Standard Pd catalysts, mild base | Benchmark reactivity partner |

| Aryl chlorides | Moderate (requires active catalyst) | Bulky phosphine ligands, strong base | Oxidative addition can be limiting |

| Heteroaryl bromides (pyridine) | High but poison-prone | Low catalyst loading, careful optimization | Catalyst poisoning by basic nitrogen |

| Heteroaryl chlorides (pyrazine) | Low, requires special conditions | High temperature, excess boron reagent | Multiple nitrogens increase difficulty |

| Thiazole derivatives | Moderate, π-deficient system | Standard conditions with good tolerance | Good electronic activation |

| Pyrazole derivatives | Variable, depends on substitution | May require N-protection | NH groups can inhibit catalyst |

Aryl halide partners generally exhibit predictable reactivity patterns, with bromides showing higher reactivity than chlorides due to more facile oxidative addition [9]. The benchmark reactivity of aryl bromides makes them ideal for initial optimization studies and serves as a reference point for evaluating more challenging substrates [19].

Heteroaryl bromides, particularly those containing basic nitrogen atoms such as pyridines, demonstrate high intrinsic reactivity but are prone to catalyst poisoning [17]. The basic nitrogen atoms can coordinate to palladium, forming stable but catalytically inactive complexes. This necessitates careful optimization of catalyst loading and reaction conditions to maintain productive catalysis [17].

Heteroaryl chlorides with multiple nitrogen atoms, such as pyrazines and pyrimidines, represent the most challenging class of electrophiles [20]. These substrates require elevated temperatures, excess boron reagents, and specialized catalyst systems to achieve acceptable conversion rates [18]. The electron-deficient nature of diazines can actually facilitate oxidative addition, but the multiple coordination sites for catalyst poisoning create significant challenges [20].

The thiazole ring system in the target boronic ester provides several advantages in cross-coupling reactions. As a π-deficient heterocycle, thiazole activates adjacent carbon atoms toward nucleophilic attack while avoiding the extreme basicity that causes catalyst poisoning [21]. This electronic property makes thiazole-containing coupling partners generally well-tolerated under standard Suzuki-Miyaura conditions [21].

Pyrazole derivatives exhibit variable reactivity depending on substitution patterns and protection strategies [17]. Unprotected pyrazoles with acidic NH groups can inhibit catalyst activity through coordination or protonation of basic ligands [17]. The pKa values of the parent heterocycles correlate strongly with reactivity, with more acidic substrates showing decreased coupling efficiency [17].

Recent developments in anhydrous coupling conditions have significantly improved the success rate of challenging heteroaryl-heteroaryl couplings [18] [22]. The use of potassium trimethylsilanolate (TMSOK) as a soluble base under anhydrous conditions, combined with trimethyl borate additives, enables efficient coupling of previously refractory substrate combinations [18] [22].

The site-selectivity of heteroaryl coupling reactions depends on both electronic and steric factors [23]. π-Deficient positions adjacent to nitrogen atoms typically show enhanced reactivity toward nucleophilic attack, while π-rich positions may be less reactive but more stable to competitive side reactions [23].

Cross-electrophile coupling strategies have emerged as powerful alternatives for accessing heteroaryl-aryl linkages without requiring organometallic nucleophiles [20]. These methods leverage complementary reactivity patterns between different electrophilic partners to achieve high cross-selectivity with equimolar substrate ratios [20].

The development of specialized catalyst systems for heteroaryl couplings has focused on addressing the unique challenges posed by nitrogen-containing heterocycles. Iron additives such as FeBr₂ have proven particularly effective for substrates containing multiple nitrogen atoms, presumably by limiting catalyst poisoning through preferential coordination [20].